molecular formula C15H16N2O B14220148 2-amino-N-[(1S)-1-phenylethyl]benzamide CAS No. 783371-72-2

2-amino-N-[(1S)-1-phenylethyl]benzamide

Cat. No.: B14220148
CAS No.: 783371-72-2
M. Wt: 240.30 g/mol
InChI Key: KBRHMOXICLSVTL-NSHDSACASA-N
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Description

2-Amino-N-[(1S)-1-phenylethyl]benzamide (CAS: 85592-80-9) is a chiral benzamide derivative characterized by an amino-substituted benzamide core and an (S)-configured 1-phenylethyl group. Its molecular formula is C₁₅H₁₆N₂O, with a molecular weight of 240.3 g/mol . The compound is synthesized via the reaction of isatoic anhydride with 2-phenylethylamines, a method yielding high efficiency (up to 90% in related diamides) . The amino group at the ortho position and the chiral phenylethyl moiety make it structurally versatile for applications in catalysis, drug discovery, and asymmetric synthesis.

Properties

CAS No.

783371-72-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylethyl]benzamide

InChI

InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18)/t11-/m0/s1

InChI Key

KBRHMOXICLSVTL-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis via Isatoic Anhydride and (S)-1-Phenylethylamine

Reaction Conditions and Mechanism

This method employs isatoic anhydride and (S)-1-phenylethylamine under microwave irradiation, offering rapid reaction kinetics and reduced solvent use. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of isatoic anhydride, forming the benzamide backbone.

Key Parameters:
  • Temperature : 150 °C
  • Time : 15 minutes
  • Solvent : Solvent-free or minimal acetonitrile
  • Purification : Reversed-phase flash chromatography
  • Yield : ~75% (crude), >90% purity after purification.
Advantages:
  • Efficiency : Microwave irradiation accelerates reaction rates by 10–100x compared to conventional heating.
  • Green Chemistry : Reduced solvent consumption aligns with sustainable practices.

Aqueous-Phase Synthesis Using Benzoyl Chloride and (S)-1-Phenylethylamine

Reaction Design and Optimization

A patent (CN103288667A) details a scalable, solvent-free method in aqueous media. Benzoyl chloride reacts with (S)-1-phenylethylamine in the presence of sodium hydroxide or potassium hydroxide , forming the target compound via an amidation mechanism.

Protocol:
  • Molar Ratios : Benzoyl chloride : phenylethylamine : NaOH = 1.5 : 1 : 3.
  • Temperature : Ice bath (≤10 °C) during benzoyl chloride addition, followed by room-temperature stirring (2–3 h).
  • Work-Up : Filtration, neutralization, and vacuum drying (70–80 °C, 8–10 h).
  • Yield : 99% (Example 3).
Advantages:
  • Cost-Effectiveness : Eliminates organic solvents, reducing production costs.
  • Scalability : High yields under mild conditions facilitate industrial adoption.

Reduction of p-Nitro-N-[(1S)-1-Phenylethyl]Benzamide

Nitro-to-Amine Conversion

This two-step approach first synthesizes p-nitro-N-[(1S)-1-phenylethyl]benzamide , followed by reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) .

Procedure:
  • Reduction Conditions :
    • Reagent : SnCl₂·2H₂O (1.125 g/mmol) in ethyl acetate.
    • Temperature : Reflux (2 h).
    • Work-Up : Sodium bicarbonate neutralization (pH 7–8), extraction, and drying.
  • Yield : 98%.
Advantages:
  • Selectivity : Tin(II) chloride selectively reduces nitro groups without affecting the amide bond.
  • Compatibility : Suitable for substrates sensitive to harsher reducing agents.

Solvent-Dependent Polymorphism and Crystallization

Impact of Solvent Choice

Crystallization solvents critically influence the polymorphic forms of 2-amino-N-[(1S)-1-phenylethyl]benzamide. Three distinct polymorphs (I, II, III) have been characterized:

Polymorph Solvent Space Group Hydrogen-Bonding Network
I Acetonitrile P2₁ N–H⋯O chains along b-axis
II Ethanol/Water P2₁ Parallel chains with π-stacking
III Toluene/THF P2₁2₁2₁ Dual independent molecules per unit
Key Findings:
  • Form I : Stabilized by strong N–H⋯O hydrogen bonds, preferred for pharmaceutical formulations due to high thermal stability (m.p. 395 K).
  • Form III : Exhibits dual-molecule packing, offering unique solid-state reactivity.

Comparative Analysis of Synthesis Methods

Method Conditions Yield Purity Solvent Use Scalability
Microwave-Assisted 150 °C, 15 min ~75% >90% Low Moderate
Aqueous-Phase RT, 3 h 99% >98% None High
Nitro Reduction Reflux, 2 h 98% >95% Moderate High
Recommendations:
  • Industrial Use : Aqueous-phase synthesis (Method 2) for cost and yield advantages.
  • Lab-Scale R&D : Microwave-assisted synthesis (Method 1) for rapid screening.
  • Functional Group Tolerance : Nitro reduction (Method 3) for complex substrates.

Mechanistic Insights and Side Reactions

Side Products and Mitigation

  • Hydrolysis : Prolonged heating in aqueous media may hydrolyze the amide bond to benzoic acid. Mitigated by controlled pH and reaction time.
  • Racemization : Chiral center at (1S)-phenylethylamine is susceptible to racemization above 100 °C. Microwave methods minimize this risk.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-phenylethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-amino-N-[(1S)-1-phenylethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-Amino-N-[(1S)-1-phenylethyl]benzamide C₁₅H₁₆N₂O 240.3 Ortho-amino, (S)-phenylethyl Chiral, polar, hydrogen-bond donor
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 3-Methyl, N,O-bidentate directing group Solid, crystalline, catalytic ligand
2-Chloro-N-[(1S)-1-phenylethyl]acetamide C₁₀H₁₁ClNO 196.7 Chloroacetamide, (S)-phenylethyl Lipophilic, potential metabolic stability
5-Acetamido-2-methyl-N-[(1S)-1-naphthalen-1-ylethyl]benzamide C₂₀H₂₀N₂O₂ 320.4 Naphthyl, acetamido SARS-CoV-2 PLpro inhibitor
N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)benzamide C₂₉H₂₂F₆NOP 545.5 Trifluoromethyl, phosphine ligand Chiral ligand for catalysis

Key Observations :

  • Chirality : The (S)-phenylethyl group in the target compound and analogs (e.g., ) enables enantioselective interactions in catalysis and drug-receptor binding.
  • Substituent Effects: The ortho-amino group in the target compound enhances hydrogen bonding, whereas chloro () or trifluoromethyl () groups increase lipophilicity and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-[(1S)-1-phenylethyl]benzamide?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves condensation reactions. For example, analogous compounds like N-benzoyl-2-hydroxybenzamides are synthesized using pyridine as a catalyst under reflux conditions for 4 hours (Scheme 1, ). For chiral amides, enantioselective synthesis may require stereospecific reagents or chiral auxiliaries. Post-synthetic modifications (e.g., hydrogenation with Pd/C or functional group protection using TIPSCl) can be adapted from protocols for structurally similar amides (Scheme 2, ). Purification often employs column chromatography or recrystallization, with characterization via TLC and melting point analysis.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (1H, 13C) to confirm the presence of the 2-amino group, benzamide backbone, and chiral (1S)-1-phenylethyl moiety.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF).
  • HPLC with UV/Vis or fluorescence detection (≥95% purity threshold) to assess purity, as demonstrated in glycan-labeling studies using 2-amino benzamide derivatives ().
  • Chiral chromatography to verify enantiomeric excess, critical for stereospecific applications.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes or receptors, leveraging the compound’s benzamide scaffold and chiral center.
  • Use quantum chemical calculations (DFT or semi-empirical methods) to analyze electronic properties and reactive sites, as applied to structurally related benzamides ( ).
  • QSAR models can correlate substituent effects (e.g., amino group position) with bioactivity, using datasets from analogues like N-(4-ethyl-phenyl)-benzamide derivatives ( ).

Q. What experimental strategies evaluate the compound’s biological activity and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like Mycobacterium tuberculosis proteases or viral proteases (e.g., SARS-CoV-2 PLpro), as seen with structurally similar 3-nitro-N-[(1R)-1-phenylethyl]benzamide inhibitors ( ).
  • Cellular assays : Assess cytotoxicity and membrane permeability using cell lines (e.g., HepG2 or HEK293).
  • SAR studies : Systematically modify the benzamide’s amino group, phenyl ring substituents, or chiral center, then compare bioactivity data. For example, replacing the 2-amino group with a trifluoromethyl group (as in ) alters hydrophobicity and binding affinity ().

Q. How does the (1S) stereochemistry influence the compound’s reactivity or biological interactions?

  • Methodological Answer :

  • Compare the (1S) enantiomer with its (1R) counterpart in kinetic resolution experiments or enantioselective catalysis (e.g., asymmetric hydrogenation).
  • Study stereochemical stability under acidic/basic conditions using polarimetry or chiral HPLC, referencing PPA-catalyzed rearrangements of chiral amides ( ).
  • Pharmacological profiling : Evaluate enantiomer-specific effects in vivo, as seen with SARS-CoV-2 inhibitors where stereochemistry critically impacts target binding ( ).

Q. What advanced techniques optimize fluorescent labeling for tracking the compound in biological systems?

  • Methodological Answer :

  • Adapt protocols for Schiff base formation with fluorophores like 2-anthranilic acid (2-AA), which enables non-destructive tracking in glycoproteins ().
  • Optimize reaction parameters (pH, temperature, reductant type) to minimize desialylation or structural degradation.
  • Use HPLC-fluorescence or capillary electrophoresis for separation and quantification, as validated in glycan analysis ().

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